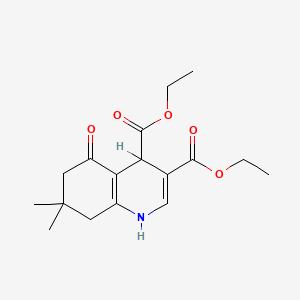
Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate is a complex organic compound with a unique structure that includes a quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate include:
- Diethyl 4-(2,5-dimethyl-3-thienyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties can make it more suitable for certain applications compared to its analogs .
Propiedades
Número CAS |
131929-08-3 |
|---|---|
Fórmula molecular |
C17H23NO5 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
diethyl 7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3,4-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-5-22-15(20)10-9-18-11-7-17(3,4)8-12(19)14(11)13(10)16(21)23-6-2/h9,13,18H,5-8H2,1-4H3 |
Clave InChI |
GQQOHOWPNUDDTI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=CNC2=C1C(=O)CC(C2)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
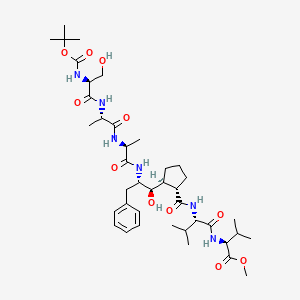
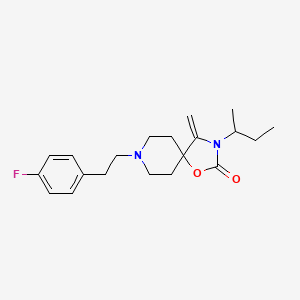
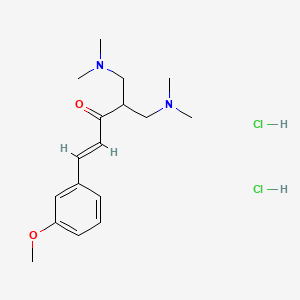
![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
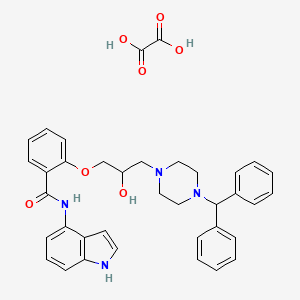






![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)
